N-Pentyl-1-(propan-2-yl)piperidin-4-amine structure elucidation
N-Pentyl-1-(propan-2-yl)piperidin-4-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of N-Pentyl-1-(propan-2-yl)piperidin-4-amine
Introduction: The Privileged Piperidine Scaffold
The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1] The six-membered piperidine ring is valued for its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the substituents at the N1 and C4 positions provide critical vectors for modulating target engagement and pharmacological activity.[2][]
This technical guide presents a systematic and multi-faceted analytical strategy for the unambiguous structure elucidation of a novel derivative, N-Pentyl-1-(propan-2-yl)piperidin-4-amine . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying logic and causality behind the chosen analytical techniques. We will explore how a synergistic combination of synthetic chemistry, high-resolution mass spectrometry (HRMS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation, essential for advancing any new chemical entity through the drug development pipeline.
Synthetic Strategy and Sample Preparation
The foundation of any structure elucidation is a pure, well-characterized sample. The target compound, N-Pentyl-1-(propan-2-yl)piperidin-4-amine, can be efficiently synthesized via a two-step sequence involving reductive amination, a robust and widely used method for forming C-N bonds.[1][4]
Proposed Synthetic Workflow
The chosen strategy begins with the commercially available precursor, 1-(propan-2-yl)piperidin-4-amine, and introduces the N-pentyl group in the second step. This approach is often chosen for its high efficiency and control over the final product.
Caption: Proposed two-step synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Objective: To synthesize N-Pentyl-1-(propan-2-yl)piperidin-4-amine.
Materials:
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1-(Propan-2-yl)piperidin-4-amine (CAS: 127285-08-9)[5]
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Pentanal (Valeraldehyde)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 1-(propan-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DCM, add pentanal (1.1 eq).
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Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to selectively reduce the iminium intermediate without affecting the aldehyde.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of saturated NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to yield the pure target compound.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is indispensable for determining the molecular formula and probing the compound's connectivity through fragmentation analysis.[6] An electrospray ionization (ESI) source is chosen as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, preserving the molecular integrity.[7]
Protocol: HRMS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the ESI signal.
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Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
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Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it against the theoretical value.
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Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Expected HRMS Data and Fragmentation
The fragmentation of piperidine derivatives is well-documented and often involves α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion.[7][8]
| Property | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₃H₂₈N₂ | Confirmed by accurate mass measurement. |
| Molecular Weight | 212.38 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 213.2325 Da | Observed m/z within a ±5 ppm mass accuracy window (e.g., 213.2327 Da). |
| Key Fragment 1 | m/z 170.1852 (Loss of C₃H₇, isopropyl radical) | Result of α-cleavage at the N1-isopropyl bond. |
| Key Fragment 2 | m/z 142.1465 (Loss of C₅H₁₀, pentene) | McLafferty-type rearrangement or cleavage of the N-pentyl group. |
| Key Fragment 3 | m/z 114.1124 (Loss of C₅H₁₁ and C₂H₄ fragments) | Further fragmentation of the piperidine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for mapping the complete carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms.[8][9]
Protocol: NMR Sample Preparation & Analysis
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Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring protons.
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts and correlations. The numbering scheme is provided below for clarity.
(Note: A placeholder image is used. In a real guide, a chemical drawing with numbered atoms would be inserted here.)
Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Position | Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| 2, 6 | CH₂ | ~52.5 | ~2.80 (ax), ~2.10 (eq) | m | C-3/5, C-4, C-7 |
| 3, 5 | CH₂ | ~31.0 | ~1.90 (ax), ~1.40 (eq) | m | C-2/6, C-4 |
| 4 | CH | ~50.0 | ~2.65 | m | C-2/6, C-3/5, C-1' |
| 7 | CH | ~55.0 | ~2.75 | sept | C-2/6, C-8 |
| 8 | CH₃ | ~18.5 | ~1.05 | d | C-7 |
| 1' | CH₂ | ~48.0 | ~2.50 | t | C-4, C-2', C-3' |
| 2' | CH₂ | ~29.5 | ~1.45 | m (quint) | C-1', C-3', C-4' |
| 3' | CH₂ | ~22.8 | ~1.30 | m | C-1', C-2', C-4', C-5' |
| 4' | CH₂ | ~32.0 | ~1.30 | m (sext) | C-2', C-3', C-5' |
| 5' | CH₃ | ~14.1 | ~0.90 | t | C-3', C-4' |
Interpretation Causality:
-
¹H NMR: The protons on carbons adjacent to nitrogen (H-2/6, H-7, H-1') are expected to be the most downfield due to nitrogen's inductive effect. The isopropyl group should show a characteristic septet (H-7) and a 6H doublet (H-8). The pentyl group will show a terminal triplet (H-5') and a series of overlapping multiplets for the internal methylene groups.
-
¹³C NMR: The number of unique carbon signals should match the structure (9 signals expected due to symmetry in the piperidine ring). DEPT-135 experiments are vital to distinguish CH₃, CH₂, and CH signals from quaternary carbons (none in this molecule). Carbons directly bonded to nitrogen (C-2/6, C-4, C-7, C-1') will have the highest chemical shifts.[10]
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COSY: This experiment confirms proton-proton couplings within each spin system. It will clearly show the connectivity within the pentyl chain (H-1' -> H-2' -> H-3' etc.) and within the piperidine ring (H-2 -> H-3 -> H-4).
-
HSQC: This experiment correlates each proton to its directly attached carbon, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing the molecular puzzle together. It reveals 2- and 3-bond correlations between protons and carbons.
Data Integration and Structure Confirmation
The final structure is confirmed by integrating all spectroscopic data. The HMBC experiment is paramount, as it provides the unambiguous links between the isolated fragments.
Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.
Confirmation Logic:
-
Molecular Formula: HRMS confirms the elemental composition as C₁₃H₂₈N₂.
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Core Fragments: ¹H and ¹³C NMR identify the three key structural motifs: a piperidine ring, an N-isopropyl group, and an N-pentyl group.
-
Connectivity: The critical HMBC correlations provide the final proof:
-
A correlation from the isopropyl methine proton (H-7) to the piperidine ring carbons (C-2,6) definitively places the isopropyl group on the ring nitrogen (N1).
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A correlation from the α-methylene protons of the pentyl group (H-1') to the piperidine C-4 carbon proves the pentyl group is attached to the exocyclic amine.
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The sum of all other COSY, HSQC, and HMBC correlations will be consistent with this assignment, providing a robust, self-validating dataset.
-
Conclusion
Through the systematic application of synthesis, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, the chemical structure of N-Pentyl-1-(propan-2-yl)piperidin-4-amine can be elucidated with the highest degree of confidence. This integrated analytical approach, grounded in the fundamental principles of spectroscopy and chemical reactivity, exemplifies the rigorous standards required in modern drug discovery and development. Each piece of data serves to validate the others, culminating in an unambiguous structural assignment that is essential for all future biological and toxicological evaluation.
References
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Al-Saeedi, A. H., & Al-Tamimi, A. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link][6]
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Viana, G. M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link][11][12][13]
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Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. [Link][9]
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Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link][8]
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Sotelo, E., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link][10]
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Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2. [Link][14]
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Szafran, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(7), 1146-1164. [Link][2]
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Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link][4]
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PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link][5]
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